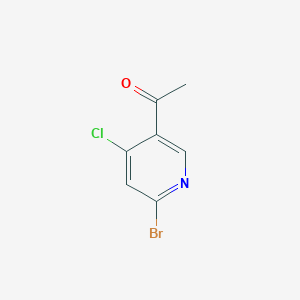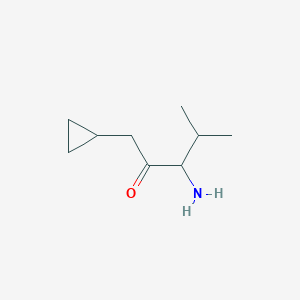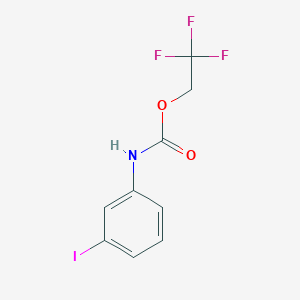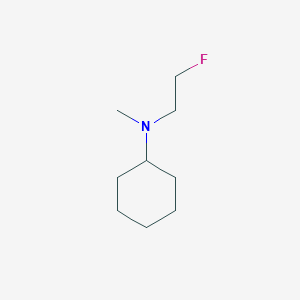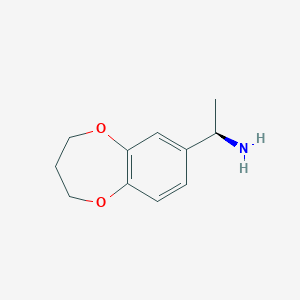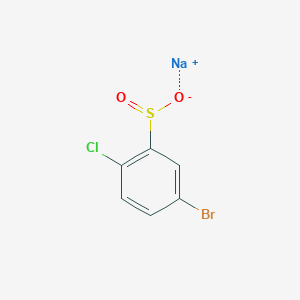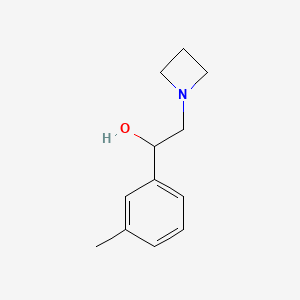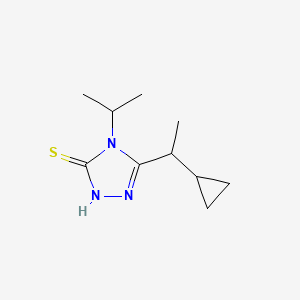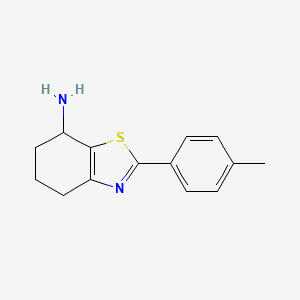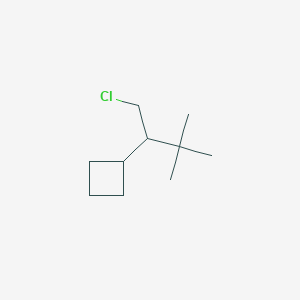
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Cl. It is a cyclobutane derivative characterized by the presence of a chlorine atom and a dimethylbutyl group. This compound is notable for its unique structure, which combines the stability of cyclobutane with the reactivity of a chlorinated alkyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane typically involves the chlorination of 3,3-dimethylbutan-2-ylcyclobutane. This can be achieved through various methods, including:
Free Radical Chlorination: This method involves the use of chlorine gas (Cl2) and ultraviolet light to initiate the formation of free radicals, leading to the substitution of a hydrogen atom with a chlorine atom.
Electrophilic Chlorination: This method uses reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Substitution: Alcohols, nitriles, amines
Elimination: Alkenes
Oxidation: Alcohols, ketones
Wissenschaftliche Forschungsanwendungen
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane involves its reactivity as a chlorinated alkyl compound. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with the formula C4H8.
1-Chlorobutane: A linear alkyl chloride with the formula C4H9Cl.
3,3-Dimethylbutane: A branched alkane with the formula C6H14.
Uniqueness
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a chlorinated dimethylbutyl group. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H19Cl |
|---|---|
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
(1-chloro-3,3-dimethylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)9(7-11)8-5-4-6-8/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
SNWBMOSQXBSADN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCl)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



